molecular formula C17H17N5O5S B2544525 methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852153-30-1

methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2544525
M. Wt: 403.41
InChI Key: JVIAKZLQNQIWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C17H17N5O5S and its molecular weight is 403.41. The purity is usually 95%.
BenchChem offers high-quality methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from similar core structures have been synthesized for their potential anti-inflammatory, analgesic, and antimicrobial activities. These compounds have shown significant promise as cyclooxygenase inhibitors and in treating diabetic complications through aldose reductase inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Ali et al., 2012).
  • Research into the design, synthesis, and evaluation of compounds for antitubercular activity against Mycobacterium tuberculosis has also been explored, indicating the role of similar structures in developing new treatments for infectious diseases (Venugopala et al., 2016).

Chemical Synthesis Techniques

Potential Applications in Drug Discovery

  • The structural motifs similar to the queried compound are being investigated for their potential in drug discovery, particularly as inhibitors of specific enzymes or biological targets, demonstrating the relevance of such compounds in medicinal chemistry (Bacchi et al., 2005).

Coordination Chemistry and Antioxidant Activity

  • Coordination complexes derived from structurally related compounds have been studied for their supramolecular properties and antioxidant activities, underscoring the versatility of these compounds in various scientific fields (Chkirate et al., 2020).

properties

IUPAC Name

methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S/c1-26-12-5-3-11(4-6-12)22-13(7-10-8-14(23)19-16(25)18-10)20-21-17(22)28-9-15(24)27-2/h3-6,8H,7,9H2,1-2H3,(H2,18,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIAKZLQNQIWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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